2-Styrylquinoline

描述

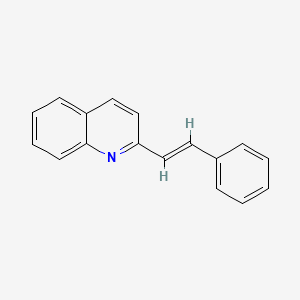

2-styrylquinoline is a styrylquinoline.

科学研究应用

Anticancer Activity

1.1 Mechanism of Action

Research indicates that derivatives of 2-styrylquinoline exhibit notable anticancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. A study demonstrated that these compounds can activate p53-independent apoptosis pathways and produce reactive oxygen species, altering the cellular redox balance . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing substituents in the styryl group enhance the anticancer activity of these compounds .

1.2 Case Studies

- Colon Cancer : A series of synthesized this compound derivatives were tested against wild-type colon cancer cells (HCT 116) and those with p53 deletions. The results showed significant cytotoxicity, indicating their potential as therapeutic agents for treating colon cancer .

- Hepatocellular Carcinoma : Compounds synthesized from this compound demonstrated effective inhibition against HepG2 cells, with IC50 values comparable to standard chemotherapeutics like cisplatin. Notably, some derivatives exhibited IC50 values as low as 2.38 µM, indicating strong anti-proliferative effects .

Synthesis Techniques

2.1 Traditional and Green Synthesis

The synthesis of this compound can be achieved through various methods, including traditional organic synthesis and green chemistry approaches:

- Microwave-Assisted Synthesis : This method has been employed to synthesize this compound derivatives with yields ranging from 60% to 90%. The technique enhances reaction rates and reduces solvent use .

- Green Chemistry : Recent advancements include a catalyst-free synthesis using deep eutectic solvents, which are environmentally benign and promote high yields without toxic byproducts . This approach aligns with sustainable practices in pharmaceutical development.

Photochemical Properties

The photochemical behavior of this compound has been studied extensively, revealing its potential applications in photodynamic therapy (PDT). The compound undergoes photoisomerization, which can be exploited for targeted cancer therapies where light activation enhances cytotoxicity towards cancer cells .

Broader Biological Applications

Beyond anticancer properties, this compound derivatives have shown promise in other therapeutic areas:

- Antimicrobial Activity : Some studies have indicated that these compounds possess antibacterial properties, making them candidates for further exploration in treating infections .

- Antioxidant Effects : The ability of this compound to scavenge free radicals suggests potential applications in managing oxidative stress-related conditions .

Conclusion and Future Directions

The compound this compound presents a versatile scaffold for drug discovery, particularly in anticancer research. Its ability to induce apoptosis through various mechanisms makes it a valuable candidate for further investigation. Future research should focus on optimizing synthesis methods, exploring additional biological activities, and conducting clinical trials to evaluate its efficacy and safety in humans.

Data Summary Table

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 2-styrylquinoline derivatives, and how do reaction conditions influence yield and regioselectivity?

- Methodological Answer : The synthesis of 2-styrylquinolines typically involves condensation of quinoline-2-carbaldehyde with styryl precursors under acid- or base-catalyzed conditions. For example, Table 3 in Recent synthetic efforts... () highlights variations in solvent systems (e.g., ethanol vs. DMF), catalysts (e.g., piperidine or acetic acid), and temperatures (80–120°C), which directly affect yields (45–92%) and regioselectivity. To optimize reproducibility, ensure strict control of anhydrous conditions and inert atmospheres, as moisture can hydrolyze intermediates. Characterization via -NMR and HRMS is critical to confirm structural integrity .

Q. How can researchers validate the purity and identity of newly synthesized this compound derivatives?

- Methodological Answer : Follow guidelines from Beilstein Journal of Organic Chemistry ():

- Purity : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Identity : Combine -/-NMR, IR (for functional groups like C=C stretches at 1600–1650 cm), and HRMS (mass accuracy <5 ppm). For novel compounds, elemental analysis (C, H, N) is mandatory. Cross-reference spectral data with known analogs (e.g., Wang et al., 2015 in ) to confirm substituent effects .

Q. What in vitro assays are commonly used for initial biological screening of 2-styrylquinolines?

- Methodological Answer : Preliminary screens often focus on cytotoxicity (MTT assay), enzyme inhibition (e.g., HIV integrase via ELISA, as in ), and antioxidant activity (DPPH radical scavenging). Use NIH/3T3 or HEK293 cell lines for baseline toxicity. Ensure adherence to NIH preclinical guidelines (): triplicate experiments, IC calculations via nonlinear regression, and inclusion of positive controls (e.g., curcumin for antioxidant assays) .

Advanced Research Questions

Q. How can computational models like CoMFA guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : As demonstrated by Zeng et al. ( ), CoMFA (Comparative Molecular Field Analysis) models derived from 38 derivatives identify steric, electrostatic, and H-bonding contributions to HIV integrase inhibition (q > 0.5, r > 0.8). Steps:

- Training Set : Select diverse derivatives with measured IC values.

- Alignment : Superimpose molecules using RMSD minimization.

- Validation : Use leave-one-out cross-validation and external test sets. Apply contour maps to optimize substituents (e.g., sulfonamide at C7 improves binding; ). Validate predictions via synthesis and assay .

Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies of 2-styrylquinolines?

- Methodological Answer : Contradictions often arise from assay variability or unaccounted physicochemical properties. Mitigation strategies:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).

- Multivariate Analysis : Apply PCA or PLS regression to decouple steric/electronic effects ( ).

- Literature Benchmarking : Compare with structurally similar compounds (e.g., Jampilek et al., 2005 in ) to identify outliers. Report confidence intervals and effect sizes to contextualize discrepancies .

Q. What strategies improve the reproducibility of this compound pharmacological studies across labs?

- Methodological Answer : Adopt the NIH preclinical checklist ():

- Detailed Protocols : Specify solvent purity (e.g., HPLC-grade DMSO), cell passage numbers, and equipment calibration.

- Data Transparency : Share raw spectra, crystallographic data (if available), and statistical scripts in supplementary materials ().

- Inter-lab Validation : Collaborate with independent labs to replicate key findings (e.g., IC trends) using blinded samples .

Q. Data Presentation and Analysis

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate IC/EC values. For significance testing:

- Multiple Comparisons : Apply Tukey’s HSD or Bonferroni correction.

- Outlier Detection : Use Grubbs’ test (α = 0.05).

- Software : GraphPad Prism or R packages (drc, nlme). Include 95% CIs and goodness-of-fit metrics (e.g., R) in tables ( ) .

Q. How can researchers optimize the presentation of spectroscopic data for 2-styrylquinolines in publications?

- Methodological Answer : Follow Beilstein Journal guidelines ():

- NMR : Report chemical shifts (δ, ppm), multiplicity, and coupling constants (J in Hz) in tables. Annotate spectra with expansion insets for complex splits.

- Mass Spectra : Include isotopic patterns and molecular ion peaks.

- Supplementary Materials : Provide full spectra (PDF) with compound-specific tags (e.g., “Compound 3a_-NMR”) .

属性

IUPAC Name |

2-[(E)-2-phenylethenyl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKSXCGHMXELQ-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318989 | |

| Record name | (E)-2-Styrylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665361 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38101-69-8, 4945-26-0 | |

| Record name | (E)-2-Styrylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38101-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC252077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-2-Styrylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。